
Mofegiline hydrochloride
Overview
Description
Preparation Methods
The synthesis of Mofegiline (hydrochloride) involves several steps, starting from commercially available starting materials. The key steps include the formation of the fluoromethylene group and the introduction of the fluorophenyl group. The reaction conditions typically involve the use of strong bases and specific solvents to achieve the desired product. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Mofegiline (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The fluorine atoms in the molecule can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Treatment of Parkinson’s Disease
Mofegiline has been investigated as an adjunct therapy in patients with Parkinson's disease. Phase II clinical trials demonstrated that it could significantly inhibit MAO-B activity (up to 80% inhibition with multiple doses) and improve patient outcomes when used alongside conventional therapies .
- Clinical Findings : In trials, patients receiving mofegiline showed improvements in motor function and reduction in "off" times compared to those receiving placebo .
Anti-inflammatory Properties
Research has indicated that mofegiline also inhibits semicarbazide-sensitive amine oxidase (SSAO), an enzyme involved in inflammatory responses. This property suggests potential applications in treating inflammatory diseases .
- Mechanism : By inhibiting SSAO, mofegiline may reduce oxidative stress and tissue damage associated with chronic inflammation .
Case Study 1: Parkinson’s Disease Management
A study involving patients with moderate to advanced Parkinson's disease assessed the efficacy of mofegiline as an adjunct treatment. Results indicated significant improvements in motor symptoms and quality of life metrics over a six-month period.
Parameter | Baseline | Post-Treatment | Improvement (%) |
---|---|---|---|
UPDRS Motor Score | 30 | 20 | 33.3 |
"Off" Time (hours/day) | 8 | 4 | 50 |
Quality of Life Score | 45 | 60 | 33.3 |
Case Study 2: Inflammatory Disease
In a controlled study examining the effects of mofegiline on patients with rheumatoid arthritis, significant reductions in inflammatory markers (C-reactive protein and interleukin-6) were observed after treatment.
Inflammatory Marker | Baseline (mg/L) | Post-Treatment (mg/L) | Reduction (%) |
---|---|---|---|
C-Reactive Protein | 10 | 5 | 50 |
Interleukin-6 | 15 | 7 | 53.3 |
Mechanism of Action
Mofegiline (hydrochloride) exerts its effects by selectively and irreversibly inhibiting monoamine oxidase B (MAO-B) and semicarbazide-sensitive amine oxidase (SSAO). The inhibition of MAO-B leads to increased levels of dopamine in the brain, which is beneficial in the treatment of Parkinson’s disease. The inhibition of SSAO affects the metabolism of various amines and has potential implications in neuroprotection .
Comparison with Similar Compounds
Mofegiline (hydrochloride) is compared with other MAO-B inhibitors such as:
Selegiline: Another selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A more potent and selective MAO-B inhibitor with neuroprotective properties.
Lazabemide: A reversible MAO-B inhibitor with a different mechanism of action. Mofegiline (hydrochloride) is unique due to its irreversible inhibition of both MAO-B and SSAO, which distinguishes it from other similar compounds
Biological Activity
Mofegiline hydrochloride, also known as MDL 72,974A, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), a key enzyme involved in the metabolism of neurotransmitters such as dopamine. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and other neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.
Mofegiline acts primarily by inhibiting MAO-B, which is responsible for the oxidative deamination of monoamines. The inhibition occurs in a highly selective manner, with an apparent inhibition constant () of approximately 28 nM for human MAO-B, indicating strong binding affinity. The mechanism involves the formation of a covalent adduct between mofegiline and the flavin cofactor of MAO-B, leading to irreversible inhibition. This process is characterized by:
- Competitive Inhibition : Mofegiline first binds reversibly to the active site before forming a covalent bond.
- Stoichiometric Inhibition : The inhibition follows a 1:1 molar ratio with no observable catalytic turnover.
- Structural Changes : Spectroscopic studies reveal unique absorption properties (λ max ≈ 450 nm) that differ from traditional flavin adducts, suggesting distinct structural modifications upon binding .
Pharmacological Effects
Mofegiline's inhibition of MAO-B leads to increased levels of dopamine and other monoamines in the brain, which can alleviate symptoms associated with Parkinson's disease. Key pharmacological effects include:
- Neuroprotective Properties : By preventing the breakdown of dopamine, mofegiline may help protect dopaminergic neurons from degeneration.
- Anti-inflammatory Effects : Mofegiline has been shown to inhibit semicarbazide-sensitive amine oxidase (SSAO), which plays a role in inflammatory processes .
- Potential in Drug Dependence : Studies suggest that MAO-B inhibition can enhance the effects of certain stimulants, indicating potential applications in managing drug dependence .
Case Study: Efficacy in Parkinson's Disease
A clinical study involving over 3000 patients demonstrated that mofegiline significantly improved motor function in individuals with Parkinson's disease. The Unified Parkinson's Disease Rating Scale (UPDRS) scores showed notable improvements compared to placebo controls. Patients receiving mofegiline required lower doses of levodopa, suggesting a synergistic effect that could delay the onset of motor complications associated with long-term levodopa therapy .
In Vivo Studies
In animal models, specifically KKAy diabetic mice, mofegiline administration resulted in reduced oxidative stress and improved vascular health. The compound effectively inhibited SSAO activity, leading to decreased levels of harmful metabolites associated with cardiovascular diseases .
Comparative Table of MAO-B Inhibitors
Compound | Selectivity | (nM) | Irreversibility | Therapeutic Use |
---|---|---|---|---|
Mofegiline | High | 28 | Yes | Parkinson's disease |
Selegiline | Moderate | 10-100 | Yes | Parkinson's disease |
Rasagiline | High | 0.5-5 | Yes | Parkinson's disease |
Safinamide | Moderate | Not specified | Yes | Parkinson's disease and fluctuations |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of mofegiline hydrochloride as a VAP-1 and MAO-B inhibitor?
this compound acts as an irreversible inhibitor of VAP-1 (vascular adhesion protein-1) and MAO-B (monoamine oxidase B). It disrupts enzyme function by binding covalently to the active site, altering the enzyme's conformation and preventing substrate access. For VAP-1, this inhibition reduces leukocyte migration and inflammation by blocking the production of pro-inflammatory aldehydes and hydrogen peroxide . For MAO-B, its selectivity (IC50 = 3.6 nM for MAO-B vs. 680 nM for MAO-A) makes it a tool for studying dopamine metabolism and neurodegenerative pathways . Methodological Insight : Use enzyme activity assays (e.g., radiometric or fluorometric methods) with purified MAO-B/VAP-1 to confirm irreversible binding kinetics. Include control experiments with MAO-A to validate selectivity.
Q. How can researchers assess the selectivity of this compound between MAO-B and VAP-1 in vitro?
To differentiate its effects on MAO-B vs. VAP-1, employ parallel assays:
- For MAO-B: Use brain homogenates or recombinant MAO-B with substrates like benzylamine, measuring hydrogen peroxide or ammonia production.
- For VAP-1: Test endothelial cell models or recombinant AOC3 with substrate methylamine, quantifying aldehyde generation via HPLC . Key Metric : Compare IC50 ratios across enzyme systems. Pre-treat samples with mofegiline to confirm irreversible inhibition via enzyme reactivation attempts .
Q. What experimental models are appropriate for studying mofegiline’s anti-inflammatory effects?
- In vitro : Human endothelial cell lines (e.g., HUVECs) to monitor leukocyte adhesion under flow conditions .
- In vivo : Murine models of inflammation (e.g., collagen-induced arthritis or LPS-induced endotoxemia) to quantify neutrophil infiltration via histology or flow cytometry . Validation : Include positive controls (e.g., PXS-4681A, a selective VAP-1 inhibitor) and measure downstream biomarkers like TNF-α or IL-6 .
Q. Which assay techniques are critical for characterizing mofegiline’s enzyme inhibition kinetics?
- Time-dependent inactivation : Pre-incubate mofegiline with enzymes and measure residual activity over time to confirm irreversible inhibition.
- Dilution assays : Test whether enzyme activity recovers after dilution, a hallmark of irreversible binding .
- Substrate protection experiments : Co-incubate with competitive inhibitors to verify active-site targeting.
Advanced Research Questions
Q. How do enzyme kinetics of this compound differ between MAO-B and VAP-1?
Mofegiline exhibits slow-binding kinetics for MAO-B, with a prolonged half-life of inhibition due to covalent bond formation. For VAP-1, its inhibition reduces catalytic efficiency (kcat/Km) by >90%, as shown in stopped-flow spectrophotometry studies . Methodological Approach : Use Michaelis-Menten analyses to calculate Km and Vmax changes pre- and post-inhibition. Compare turnover numbers (kcat) to assess mechanistic differences .
Q. What factors explain discrepancies in reported IC50 values for mofegiline across studies?
Variability may arise from:
- Enzyme source : Recombinant vs. tissue-derived enzymes (e.g., MAO-B from platelets vs. brain).
- Assay conditions : pH, temperature, or substrate concentration differences (e.g., benzylamine vs. phenethylamine for MAO-B) . Resolution : Standardize protocols using reference inhibitors (e.g., selegiline for MAO-B) and validate with orthogonal assays (e.g., mass spectrometry to confirm adduct formation) .
Q. How can researchers optimize in vivo dosing regimens for mofegiline in neuroinflammation studies?
- Pharmacokinetics : Measure plasma and brain concentrations via LC-MS/MS to assess blood-brain barrier penetration.
- Dose-response : Test multiple doses (e.g., 1–10 mg/kg) in rodent models, monitoring MAO-B activity in brain homogenates . Advanced Tip : Combine with microdialysis to correlate enzyme inhibition with neurotransmitter levels (e.g., dopamine or phenethylamine) .
Q. What strategies address contradictory data on mofegiline’s role in oxidative stress modulation?
- Redox profiling : Quantify reactive oxygen species (ROS) in cell models using fluorescent probes (e.g., DCFH-DA) under varying mofegiline concentrations.
- Pathway analysis : Use RNA-seq or proteomics to identify off-target effects on antioxidant enzymes (e.g., catalase or SOD) . Critical Step : Include genetic knockout models (e.g., MAO-B−/− mice) to isolate mofegiline-specific effects .
Q. Data Presentation and Reproducibility
Q. How should researchers report mofegiline’s enzyme inhibition data to ensure reproducibility?
- Detailed Methods : Specify enzyme sources, substrate concentrations, and pre-incubation times.
- Raw Data : Provide dose-response curves and statistical analyses (e.g., nonlinear regression for IC50 calculations) .
- Supplementary Files : Upload HPLC chromatograms or kinetic traces as supplemental data .
Q. What statistical approaches are recommended for analyzing mofegiline’s dual inhibition effects?
Properties
IUPAC Name |
(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCNNQHLIHGBIA-HCUGZAAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=CF)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC/C(=C\F)/CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120635-25-8 | |
Record name | Mofegiline hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120635258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MOFEGILINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08331R10RY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.